1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base.
Methylation of the pyrazole nitrogen: This can be done using methyl iodide or dimethyl sulfate under basic conditions.
Coupling with the methylpyrazole moiety: This final step involves the coupling of the intermediate with 1-methyl-1H-pyrazol-5-ylmethylamine using a suitable coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.
Coupling reactions: The compound can participate in coupling reactions with various electrophiles, forming more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules, which are then used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-1H-pyrazole: This compound lacks the additional methyl and pyrazolylmethyl groups, making it less complex and potentially less active in certain applications.
4-methyl-1H-pyrazole: This compound lacks the fluoroethyl and pyrazolylmethyl groups, which may affect its reactivity and biological activity.
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-8-17(6-4-12)15-11(9)13-7-10-3-5-14-16(10)2/h3,5,8H,4,6-7H2,1-2H3,(H,13,15) |
InChI Key |
OHHYESCRSNVYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.